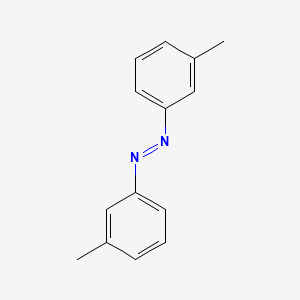

3,3'-Dimethylazobenzene

Beschreibung

Historical Context and Early Research Trajectories

The study of 3,3'-Dimethylazobenzene is situated within the broader history of azobenzene (B91143) chemistry, which began with the first description of the parent compound, azobenzene, in 1834. The foundational methods for synthesizing azobenzene derivatives, such as the reduction of corresponding nitroaromatic compounds, were established in the 19th century. For instance, the reduction of nitrobenzene (B124822) using iron filings in acetic acid was an early method.

Early research on dimethyl-substituted azobenzenes was driven by the desire to understand how substituents influence the chemical and photochemical properties of the core azobenzene structure. A common and historically significant method for preparing symmetrical azo compounds involves the reduction of the corresponding nitro compounds. gla.ac.uk For dimethylazobenzenes, this typically involves the reduction of the appropriate nitrotoluene. While specific early synthesis routes for this compound are not as widely documented as its 4,4' counterpart, the general procedures involved the reduction of m-nitrotoluene. Another historical method for creating azo compounds is the condensation of aromatic nitroso compounds with primary aromatic amines. gla.ac.uk The oxidation of the corresponding hydrazo compounds, such as with peracetic acid, also serves as a synthetic route. gla.ac.uk A 1949 thesis outlines the synthesis of various dibromodimethylhydrazobenzenes as precursors, highlighting the established multistep synthetic strategies of the era. gla.ac.uk

Significance within Azobenzene Chemistry and Derivatives

This compound and its isomers are significant members of the azobenzene family, primarily due to their photochromic properties. nih.gov Azobenzenes can exist as two isomers, a thermally stable trans form and a metastable cis form. The reversible conversion between these two states can be triggered by light, which has made them key components in the development of molecular switches and photosensitive materials. rsc.org The substitution pattern on the phenyl rings, such as the methyl groups in this compound, plays a crucial role in tuning these photophysical properties.

The compound serves as a fundamental building block in more complex molecular architectures. cymitquimica.com For example, it has been used in the synthesis of photochromic activators for biological receptors, demonstrating its utility in creating tools for photopharmacology. rsc.org The ability to undergo trans-cis isomerization allows for light-induced changes in molecular geometry, which can be harnessed to control biological activity or material properties. rsc.orgnih.gov

Furthermore, the study of the crystal structure and molecular motion of (E)-3,3'-dimethylazobenzene has provided insights into the conformational dynamics of azobenzenes in the solid state. iucr.org X-ray diffraction studies have revealed dynamic disorder in its crystals, attributed to the torsional vibration of the N-Ph bonds. iucr.org Such fundamental studies are crucial for understanding the relationship between molecular structure and macroscopic properties.

Current Research Frontiers and Emerging Trends

Contemporary research on this compound and its derivatives is focused on harnessing its unique properties for advanced applications in materials science and nanotechnology.

A significant area of current research is the development of light-driven molecular machines and actuators. Recent studies have demonstrated that crystals of this compound (DMAB) exhibit a photo-induced crawling motion on surfaces when irradiated with both UV and visible light. nih.govnih.govnih.gov This phenomenon arises from a nonequilibrium condition where light-induced melting and crystallization occur simultaneously within the crystal. nih.gov This ability to convert light energy into mechanical motion at the microscale has led to the concept of a "photo-controllable microcleaner," where DMAB crystals can capture, transport, and release microparticles on demand. nih.gov

Table 2: Research on Photo-Induced Motion of this compound Crystals

| Research Focus | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Crawling Motion on Surfaces | Crystals crawl when irradiated with UV and visible light from opposite directions. | Light-driven cargo transporters, micro-actuators. | nih.govnih.gov |

| Effect of Surface Properties | Crawling speed is faster on hydrophilic surfaces, but shape is better maintained on hydrophobic surfaces. | Optimization of motion for specific tasks. | nih.gov |

| Particle Transport | DMAB crystals can capture and carry silica (B1680970) particles on a liquid-like surface. | Photo-controllable microcleaners, microfluidics. | nih.gov |

Another active research frontier is the development of more efficient and sustainable synthetic methods. One-pot synthesis of azo-compounds, including this compound, has been achieved using heterogeneous catalysts like graphene oxide supported MnO₂ nanorods. rsc.org These methods offer high yields and the ability to reuse the catalyst, aligning with the principles of green chemistry. rsc.org

The encapsulation of azobenzene derivatives within supramolecular structures like coordination cages is also an emerging trend. acs.org Studying the photoisomerization of guests like this compound within these confined environments provides molecular-level insights into how crowding and host-guest interactions can control the switching process. acs.org This research is vital for the rational design of sophisticated photoswitchable systems for applications ranging from targeted drug delivery to data storage. researchgate.net

Finally, the development of novel photoswitches with tailored properties remains a key objective. uu.nlacs.org This includes creating derivatives that can be switched with visible light, which is often more desirable for biological applications, and designing systems with long-lived cis-isomers for applications where thermal relaxation is undesirable. uu.nlacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(3-methylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSZIXYLILUGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305668 | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-04-5, 26444-20-2, 51437-67-3 | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar,ar'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,m'-Azotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-azotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dimethylazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3F73CHX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 3,3 Dimethylazobenzene

Advanced Synthetic Routes to 3,3'-Dimethylazobenzene

Several synthetic strategies can be employed to construct the this compound scaffold. These methods range from classical reduction and coupling reactions to more modern catalytic and environmentally benign approaches.

Reduction of Nitro Compounds

The reduction of nitroaromatic compounds is a common method for the synthesis of azo compounds. In the case of this compound, the starting material is 3-nitrotoluene (B166867). Various reducing agents can be utilized to achieve this transformation, leading to the formation of the azo linkage through a series of intermediate steps. The reaction conditions can be tuned to favor the formation of the azoxy or azo compound.

For instance, the reduction of nitrobenzene (B124822) with iron carbonyls in pyridine (B92270) has been shown to produce azoxybenzene, while the reduction of nitrosobenzene (B162901) under similar conditions yields azobenzene (B91143) nii.ac.jp. While a specific protocol for the high-yield synthesis of this compound from 3-nitrotoluene via this method is not extensively detailed in the provided search results, the general principle of reducing a nitroaromatic compound to its corresponding azo derivative is a well-established synthetic route. The choice of reducing agent and reaction conditions is crucial in determining the final product.

Coupling of Diazonium Salts with Aromatic Amines

Azo coupling is a widely used electrophilic aromatic substitution reaction for the synthesis of azo compounds wikipedia.org. This method involves the reaction of a diazonium salt with an activated aromatic ring, such as an aromatic amine or a phenol (B47542) wikipedia.orglibretexts.orgbyjus.comglobalresearchonline.net. To synthesize this compound, 3-methylaniline (m-toluidine) can be diazotized and then coupled with another molecule of an activated aromatic compound.

The general procedure involves the diazotization of an aromatic primary amine at low temperatures in an acidic solution to form the aryldiazonium salt. This salt then acts as an electrophile and reacts with an electron-rich coupling agent globalresearchonline.net. In the synthesis of symmetrical azo compounds like this compound, the diazonium salt of 3-methylaniline would be reacted with 3-methylaniline itself. The coupling typically occurs at the para position to the activating group of the coupling agent wikipedia.org.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 3-Methylbenzenediazonium salt | 3-Methylaniline (m-toluidine) | Azo Coupling | This compound |

Catalytic Approaches (e.g., GOnc catalyst)

Modern synthetic chemistry often focuses on the development of efficient and reusable catalysts for organic transformations. For the synthesis of azo compounds, heterogeneous catalysts have been developed for the oxidation of aromatic amines. One such catalyst is graphene oxide-supported manganese dioxide nanorods (GOnc) rsc.orgresearchgate.net.

The GOnc composite material has been demonstrated to be a highly efficient, reusable, and cost-effective heterogeneous catalyst for the one-pot, selective synthesis of azo-compounds from aromatic amines under a nitrogen atmosphere rsc.orgresearchgate.net. After the reaction, the catalyst can be easily recovered by filtration and reused multiple times without a significant loss in its activity rsc.orgresearchgate.net. This catalytic system offers a greener alternative to traditional stoichiometric oxidants.

Table of Catalytic Performance for GOnc in Azo Compound Synthesis

| Substrate | Product | Catalyst | Yield (%) | Reusability |

| Aromatic Amines | Azo-compounds | GOnc | High | At least 3 times |

On-Water Synthesis Techniques

"On-water" synthesis has emerged as a green chemistry approach that utilizes the unique properties of water to accelerate organic reactions. While specific examples of the on-water synthesis of this compound are not detailed in the provided search results, the synthesis of other symmetrical azobenzene derivatives in aqueous media has been reported mdpi.comnih.gov.

The synthesis of symmetrical azobenzene derivatives with two catechol groups, for example, has been achieved, and their photochromic properties were studied in solution royalsocietypublishing.orgresearchgate.net. These studies highlight the feasibility of using water as a solvent for the synthesis of azobenzene compounds, which can offer advantages in terms of environmental impact and potentially unique reactivity. The principles of these syntheses could likely be adapted for the preparation of this compound.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core allows for the tuning of its properties for specific applications. The introduction of amino groups is of particular interest.

Synthesis of Amino-Substituted Derivatives (e.g., 3,3'-diamino-EBAB)

The synthesis of amino-substituted derivatives of this compound can be approached by starting with appropriately substituted precursors. For example, to synthesize a 3,3'-diamino derivative, one could start with a protected amino-substituted nitrotoluene or aniline.

While a direct synthesis for a compound explicitly named "3,3'-diamino-EBAB" was not found, the synthesis of related structures provides insight into potential synthetic routes. For instance, the preparation of 3,3'-diamino-4,4'-azoxyfurazan has been described, involving the oxidation of 3,4-diaminofurazan (B49099) google.compatsnap.com. Another relevant example is the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), which involves a multi-step sequence starting from 2,6-dichloropyrazine (B21018) osti.gov. These examples demonstrate that the introduction of amino groups onto an azobenzene or related heterocyclic scaffold often involves multi-step synthetic sequences, including protection, nitration, reduction, and coupling reactions. The synthesis of 4-amino-3,5-dimethylazobenzene is also commercially available, indicating that synthetic routes to such compounds are established sigmaaldrich.com.

Synthesis of Methylazoxybenzenes from Dimethylazobenzenes

The symmetrical dimethylazoxybenzenes, including the 3,3'-isomer, can be effectively synthesized by the oxidation of the corresponding dimethylazobenzenes. cdnsciencepub.com A common and high-yielding method involves the use of peracetic acid, which is generated in situ from glacial acetic acid and hydrogen peroxide. cdnsciencepub.com

The oxidation of this compound proceeds readily under these conditions. However, the reactivity can be influenced by the position of the methyl groups. For instance, the oxidation of 2,2'-dimethylazobenzene (B3054138) is more challenging due to steric hindrance from the methyl groups, requiring a significant excess of hydrogen peroxide to achieve a high yield. cdnsciencepub.com Prolonged oxidation can lead to the decomposition of the desired product, resulting in lower yields. cdnsciencepub.com

Table 1: Peracetic Acid Oxidation of Dimethylazobenzenes

| Starting Azobenzene | H₂O₂ (mL, 30%) | Time (hr) | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 2,2'-Dimethylazobenzene | 25 | 18 | 70-80 | 92 |

| This compound | 5 | 2 | 70-80 | 95 |

| 4,4'-Dimethylazobenzene | 5 | 2 | 70-80 | 96 |

Data sourced from Wheeler, O. H., and D. Gonzalez. cdnsciencepub.com

Synthesis of Nitronyl Nitroxide Radical Substituted Azobenzene Derivatives

Nitronyl nitroxide radicals are stable organic radicals that can be incorporated into azobenzene structures to impart magnetic and electronic properties. A general synthesis route involves the condensation of a substituted benzaldehyde (B42025) with 2,3-bis(hydroxylamino)-2,3-dimethylbutane, followed by oxidation. mdpi.com To create an azobenzene derivative, one would start with an azobenzene molecule bearing an aldehyde functional group.

Another powerful method for attaching nitronyl nitroxide groups is through palladium-catalyzed cross-coupling reactions. nih.govrsc.org This approach allows for the direct connection of a nitronyl nitroxide moiety to a pre-existing aryl halide. For example, a bromo-substituted azobenzene could be coupled with a zinc or gold complex of a nitronyl nitroxide radical anion in the presence of a palladium catalyst. nih.govrsc.orgscience.gov This late-stage functionalization is highly efficient for creating complex radical-substituted π-electronic systems. rsc.org These synthesized nitroxide derivatives often possess high kinetic stability, allowing for detailed investigation of their structural, optical, and magnetic properties. nih.gov

Synthesis of Diazocine Derivatives

Diazocines are a class of bridged azobenzene derivatives where the ortho-positions of the phenyl rings are connected, typically by an ethylene (B1197577) linker, forming an eight-membered ring. beilstein-journals.org This structural constraint inverts the thermodynamic stability of the isomers, making the Z (or cis) configuration more stable than the E (or trans) form. beilstein-journals.orgnih.gov

A key synthetic strategy for symmetrically 3,3'-substituted diazocines begins with the oxidative C-C coupling of corresponding 2-nitrotoluenes, which proceeds in high yields (75–82%). beilstein-journals.org This is followed by a reductive ring closure to form the diazocine ring in moderate yields (56–60%). beilstein-journals.org An improvement to the cyclization step involves an over-reduction to the hydrazine (B178648) intermediate, followed by re-oxidation to form the azo unit. beilstein-journals.org

Another approach for creating the bridged structure is through an intramolecular Ullmann-type aryl-aryl coupling reaction performed on suitably substituted azo compounds. port.ac.uk This method has been used to prepare novel dibenzo[c,e] beilstein-journals.orgport.ac.ukdiazocines under mild, copper(I)-catalyzed conditions. port.ac.uk

Structural Modification and Functionalization Strategies

Introduction/Removal or Displacement of Functional Groups

The functionalization of the this compound core often begins with the introduction of functional groups that can serve as handles for subsequent reactions. For instance, in the synthesis of diazocine derivatives, halogen atoms (e.g., bromine or iodine) are introduced onto the aromatic rings. beilstein-journals.orgnih.gov These halogenated precursors are essential for enabling further diversification through cross-coupling reactions. The synthesis of these precursors may involve standard electrophilic aromatic substitution reactions on the azobenzene or diazocine scaffold. Conversely, functional groups can be modified, such as the reduction of a nitro group to an amine, which can then be protected or used in further synthetic steps. nih.gov

Bridging Strategies for Conformational Control

Bridging the two phenyl rings of an azobenzene derivative is a powerful strategy for controlling its conformational and photochemical properties. The creation of diazocines by introducing an ethylene or N-acetyl bridge between the ortho-positions locks the molecule, favoring the bent Z isomer. beilstein-journals.orgbeilstein-journals.org This inversion of stability is a significant advantage in the design of molecular switches, as the less-stacked cis isomer can exhibit more efficient switching. beilstein-journals.org The bridge performs a pincer-type movement upon irradiation, changing the distance between the 3 and 3' positions from approximately 6.1 Å in the stable cis isomer to 8.2 Å in the metastable trans isomer. beilstein-journals.org This precise conformational control is crucial for applications in photoresponsive materials and photopharmacology. beilstein-journals.orguni-kiel.de

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are indispensable tools for the late-stage functionalization of azobenzene and its derivatives, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings have been extensively applied to halogenated diazocine precursors to introduce a wide variety of substituents. beilstein-journals.orgnih.gov

For example, N-acetyl diazocine bromides and iodides have been successfully coupled with various arylboronic acids (Suzuki reaction) to yield arylated products in high yields (68-88%). beilstein-journals.org The vinylation of these same precursors via Stille coupling also proceeds efficiently. beilstein-journals.orgnih.gov These reactions enable the synthesis of a diverse library of functionalized photoswitches from a common intermediate. beilstein-journals.orguni-kiel.de

Table 2: Cross-Coupling Reactions for the Functionalization of N-Acetyl Diazocine

| Coupling Reaction | Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Stille | Bromo-N-acetyl diazocine | Vinyltributyltin | Vinyl-N-acetyl diazocine | 65 |

| Stille | Iodo-N-acetyl diazocine | Vinyltributyltin | Vinyl-N-acetyl diazocine | 71 |

| Suzuki | Bromo-N-acetyl diazocine | Phenylboronic acid | Phenyl-N-acetyl diazocine | 88 |

| Suzuki | Iodo-N-acetyl diazocine | 4-Formylphenylboronic acid | (4-Formylphenyl)-N-acetyl diazocine | 85 |

| Suzuki | Bromo-N-acetyl diazocine | 4-(Trifluoromethyl)phenylboronic acid | [4-(Trifluoromethyl)phenyl]-N-acetyl diazocine | 86 |

| Buchwald-Hartwig | Bromo-N-acetyl diazocine | tert-Butyl carbamate | (tert-Butoxycarbonyl)amino-N-acetyl diazocine | 82 |

Data derived from Wilkening, I. et al. beilstein-journals.org

Photochromic Behavior and Isomerization Dynamics of 3,3 Dimethylazobenzene

Fundamental Photoisomerization Mechanisms (Trans-Cis Isomerization)

The core of 3,3'-dimethylazobenzene's photochromism lies in the trans-cis isomerization, a reversible transformation of the molecule's geometry around the central nitrogen-nitrogen double bond (N=N). The trans isomer is the more thermodynamically stable form, while the cis isomer is the higher-energy, metastable state. The transition between these two states can be triggered by light or occur thermally.

Light-Induced Isomerization Pathways

Photoisomerization in azobenzene (B91143) derivatives like this compound is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation process can lead to a change in the molecular geometry. Two primary pathways are generally considered for the isomerization in the excited state: a rotation around the N=N bond or an inversion mechanism involving one of the nitrogen atoms.

Irradiation with ultraviolet (UV) light, typically in the range of 320-380 nm, promotes the isomerization of the more stable trans-3,3'-dimethylazobenzene to its cis isomer. This process corresponds to the excitation of the molecule to its S2 (π-π) excited state. Following this excitation, the molecule rapidly relaxes to the S1 (n-π) state, from which the isomerization to the cis form occurs before returning to the ground state.

The reverse process, the conversion of the cis isomer back to the trans form, can be induced by irradiation with visible light, typically in the wavelength range of 400-450 nm. This light excites the cis isomer, promoting its return to the more stable trans configuration. This photo-reversibility is a key characteristic of azobenzene-based photoswitches.

Quantum Yields and Efficiency of Isomerization

Table 1: General Quantum Yields for Azobenzene Isomerization

| Isomerization Direction | Excitation | Typical Quantum Yield (Φ) |

|---|---|---|

| trans → cis | UV Light (π-π*) | ~0.1 - 0.2 |

Note: These are general values for the parent azobenzene and may differ for this compound.

Photostationary States and Conversion Rates

Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached. This is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions become equal, resulting in a constant ratio of trans and cis isomers. The composition of the PSS depends on the excitation wavelength and the quantum yields of the two opposing reactions at that wavelength. For example, irradiation with UV light will lead to a PSS enriched in the cis isomer, while visible light irradiation will favor the trans isomer. The rate at which this equilibrium is reached is dependent on the light intensity and the quantum yields.

Factors Influencing Photochromic Properties

The photochromic properties of this compound are not intrinsic to the molecule alone but are significantly influenced by its surrounding environment. Key factors include the solvent, temperature, and the presence of substituents.

Solvent Polarity and Viscosity: The polarity of the solvent can affect the relative stability of the trans and cis isomers and the energy barrier for isomerization. researchgate.netsharif.edu Polar solvents may stabilize the slightly more polar cis isomer, potentially influencing the position of the absorption bands and the kinetics of thermal isomerization. researchgate.netsharif.edu Solvent viscosity can also play a role by restricting the molecular motions required for isomerization.

Temperature: Temperature primarily affects the rate of thermal cis-to-trans isomerization. The cis isomer is thermally unstable and will revert to the more stable trans form in the dark. This thermal relaxation process is temperature-dependent, with higher temperatures leading to faster relaxation rates. This thermal instability can be a limitation for applications that require long-term stability of the cis state.

Substituent Effects: The presence of the two methyl groups at the 3 and 3' positions distinguishes this molecule from the parent azobenzene. These substituents can influence the electronic properties and steric interactions within the molecule. This, in turn, can affect the absorption spectra, quantum yields, and the thermal stability of the cis isomer. For instance, ortho-substitution in azobenzenes has been shown to alter the potential energy surfaces of the excited states and influence the isomerization pathway.

Table 2: Summary of Factors Influencing Photochromic Properties

| Factor | Influence |

|---|---|

| Solvent | Affects isomer stability, absorption spectra, and isomerization kinetics. researchgate.netsharif.edu |

| Temperature | Primarily influences the rate of thermal cis-to-trans relaxation. |

| Substituents | Methyl groups can alter electronic and steric properties, affecting spectra and isomerization dynamics. |

Substituent Effects on Isomerization and Absorption Bands

The introduction of methyl groups at the 3 and 3' positions of the azobenzene core has a discernible effect on its electronic and steric properties, which in turn influences the isomerization process and the characteristics of its absorption bands. Unlike substituents in the para (4,4') positions, which often lead to significant shifts in the absorption maxima due to direct electronic conjugation, meta (3,3') substituents like the methyl groups in this compound exert a more subtle influence.

The absorption spectrum of azobenzene derivatives is characterized by two main absorption bands: an intense π–π* transition band in the ultraviolet (UV) region and a weaker n–π* transition band in the visible region. For trans-3,3'-dimethylazobenzene, the π–π* band is typically observed around 320-350 nm, while the n–π* band appears in the 430-450 nm range. Upon photoisomerization to the cis form, the intensity of the π–π* band decreases and shifts to shorter wavelengths, whereas the n–π* band experiences a slight increase in intensity.

The methyl groups, being weakly electron-donating, can subtly modify the energy levels of the molecular orbitals involved in these electronic transitions. However, their impact on the absorption maxima is generally less pronounced compared to strong electron-donating or withdrawing groups. The primary role of the 3,3'-dimethyl substituents is often considered in the context of their steric influence and their effect on the stability of the cis isomer.

Solvent Effects on Photochromism

The solvent environment plays a critical role in the photochromic behavior of this compound, influencing both the position of the absorption bands (solvatochromism) and the kinetics of the isomerization processes. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, thereby affecting the energy gaps and transition probabilities.

In nonpolar solvents, the absorption spectra of this compound are generally sharp and well-defined. As the solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift of the absorption bands can be observed. For the n–π* transition, an increase in solvent polarity typically leads to a hypsochromic shift. This is because polar solvents can stabilize the lone pair electrons on the nitrogen atoms in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for the n–π* transition. Conversely, the π–π* transition may exhibit a bathochromic shift in polar solvents, which can stabilize the more polar excited state.

The rate of photoisomerization can also be solvent-dependent. For azobenzenes that isomerize via a rotational mechanism, a polar transition state is often involved. Polar solvents can stabilize this transition state, thereby accelerating the rate of isomerization. The specific interactions between the solute and solvent molecules, such as hydrogen bonding, can also have a significant impact on the photochromic behavior.

Steric Hindrance and Conformational Flexibility

The methyl groups in the meta positions of this compound introduce a degree of steric hindrance that influences the molecule's conformational flexibility and the dynamics of isomerization. While not as pronounced as ortho substituents, the 3,3'-dimethyl groups can affect the planarity of the molecule in its trans and cis forms.

In the trans isomer, the molecule can adopt a relatively planar conformation. However, the presence of the methyl groups can lead to minor distortions from perfect planarity. In the non-planar cis isomer, steric repulsion between the phenyl rings and the methyl groups can influence the preferred conformation and the energy barrier for thermal back-isomerization. This steric hindrance can impact the lifetime of the cis isomer.

Thermal Back-Isomerization Kinetics and Stability

The metastable cis isomer of this compound can revert to the more stable trans form either photochemically or thermally in the dark. The kinetics of this thermal back-isomerization are a critical parameter that determines the stability of the cis state and the potential applications of the photoswitch.

The thermal isomerization from cis to trans typically follows first-order kinetics. The rate of this process is highly dependent on temperature, with higher temperatures leading to faster isomerization. The mechanism of thermal isomerization for azobenzenes is generally accepted to be either rotation around the N=N bond or an in-plane inversion mechanism. The energy barrier for this process is influenced by both electronic and steric factors.

Thermal Half-Life Determination

The stability of the cis isomer is quantified by its thermal half-life (t½), which is the time required for half of the cis isomers in a sample to revert to the trans form at a given temperature. The half-life is inversely proportional to the first-order rate constant (k) of the thermal back-isomerization (t½ = ln(2)/k).

The determination of the thermal half-life is typically performed by monitoring the change in absorbance at a wavelength where the trans and cis isomers have significantly different extinction coefficients. After irradiating the sample to generate a high concentration of the cis isomer, the solution is kept in the dark at a constant temperature, and the absorbance is measured over time. From the kinetic data, the rate constant and subsequently the half-life can be calculated.

| Temperature (°C) | Solvent | Thermal Half-Life (t½) |

| 25 | Hexane | Several hours |

| 50 | Toluene | Tens of minutes |

Note: The values in this table are illustrative and represent typical ranges for azobenzene derivatives. Specific experimental values for this compound may vary.

Influence of Molecular Structure on Thermal Stability

The molecular structure of azobenzene derivatives has a profound impact on the thermal stability of their cis isomers. For this compound, the electronic and steric effects of the methyl groups influence the energy difference between the cis and trans isomers and the activation energy for the thermal back-isomerization.

Electronically, the weakly electron-donating nature of the methyl groups can have a modest effect on the stability of the transition state for thermal isomerization. Sterically, the methyl groups in the meta position can influence the ground-state energy of the cis isomer and the energy of the transition state. Compared to unsubstituted azobenzene, the methyl groups in this compound may slightly alter the thermal half-life, though the effect is generally less dramatic than that of substituents in the ortho or para positions. For instance, bulky ortho substituents are known to significantly increase the thermal stability of the cis isomer due to steric hindrance that destabilizes the planar trans state.

Advanced Spectroscopic Studies of Photoisomerization

To unravel the intricate details of the photoisomerization dynamics of this compound, which occur on ultrafast timescales, advanced spectroscopic techniques are employed. Techniques such as femtosecond transient absorption spectroscopy and time-resolved NMR spectroscopy provide invaluable insights into the sequence of events following photoexcitation.

Femtosecond transient absorption spectroscopy allows for the direct observation of the excited states and transient species that are formed during the isomerization process. By using a short laser pulse to excite the molecule (pump) and a second, delayed pulse to probe the changes in absorption, researchers can track the evolution of the system on a femtosecond to picosecond timescale. These studies can reveal the lifetimes of the excited states (S1, S2), the rates of internal conversion and intersystem crossing, and the timescale for the formation of the cis and trans ground state products. This technique helps to elucidate whether the isomerization proceeds primarily through a rotational or inversional pathway.

Time-resolved NMR spectroscopy provides structural information about the isomeric states and can be used to monitor the kinetics of both photoisomerization and thermal back-isomerization in real-time. By acquiring NMR spectra during and after irradiation, it is possible to quantify the populations of the trans and cis isomers and to follow their interconversion. This can be particularly useful for studying the influence of the environment on the isomerization process and for determining the quantum yields of photoisomerization.

Computational studies, often in conjunction with experimental spectroscopy, play a crucial role in understanding the potential energy surfaces of the ground and excited states, identifying the transition state structures, and simulating the reaction pathways for isomerization.

UV-Vis Spectroscopy in Monitoring Isomerization

UV-Vis absorption spectroscopy is a primary tool for observing the isomerization of this compound in real-time. The two isomers, (E)-3,3'-dimethylazobenzene and (Z)-3,3'-dimethylazobenzene, possess distinct electronic absorption spectra due to their different molecular symmetries and electronic configurations.

The trans isomer is characterized by two main absorption bands: a strong, high-energy band corresponding to the π–π* transition of the conjugated aromatic system, and a weaker, lower-energy band associated with the n–π* transition, which is often obscured by the tail of the π–π* band. researchgate.net Upon irradiation with UV light, typically around the λmax of its π–π* transition, the trans isomer converts to the cis form.

This isomerization leads to characteristic changes in the absorption spectrum. The intensity of the π–π* band decreases significantly, while the n–π* transition, which is more allowed in the less symmetric cis isomer, becomes more prominent and visible as a distinct band in the visible region. researchgate.netumons.ac.be The appearance of a clear isosbestic point, a wavelength at which the molar absorptivity of the two isomers is equal, indicates a clean conversion between the two species. By monitoring the changes in absorbance at the λmax of either the trans or cis isomer, the kinetics of the photoisomerization and the composition of the photostationary state can be determined. The reverse cis-to-trans isomerization can be initiated by irradiation at the wavelength of the cis isomer's n–π* band or can occur thermally in the dark. rsc.org

The spectral properties of 3,3'-disubstituted azobenzenes are generally similar to those of the parent azobenzene. researchgate.net The table below summarizes the typical absorption maxima for the two isomers.

| Isomer | Transition | Typical Absorption Maximum (λmax) | Description |

|---|---|---|---|

| (E)-3,3'-Dimethylazobenzene (trans) | π–π | ~320-350 nm | Strong, high-energy absorption. |

| (E)-3,3'-Dimethylazobenzene (trans) | n–π | ~440 nm | Weak, symmetry-forbidden absorption. |

| (Z)-3,3'-Dimethylazobenzene (cis) | π–π | ~280 nm | Weaker absorption compared to the trans isomer. |

| (Z)-3,3'-Dimethylazobenzene (cis) | n–π | ~440-450 nm | Stronger, more distinct absorption due to lower symmetry. |

NMR Spectroscopy for Isomer Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an invaluable technique for the unambiguous identification and quantification of the cis and trans isomers of this compound. The significant difference in the spatial arrangement of the two phenyl rings relative to the central azo bond results in distinct chemical environments for the aromatic and methyl protons in each isomer. ed.ac.uk

In the planar and more symmetric trans isomer, the phenyl rings are far apart. In the non-planar cis isomer, one phenyl ring is positioned over the other, causing protons on one ring to experience the anisotropic magnetic field of the other. This shielding effect typically causes the signals of the cis isomer's protons to appear at a higher field (lower ppm) compared to their counterparts in the trans isomer. ed.ac.uk The protons located ortho to the azo group often exhibit the most substantial difference in chemical shifts between the two isomeric forms. ed.ac.uk

By acquiring an NMR spectrum of a sample, the presence of both isomers can be confirmed by identifying the two distinct sets of signals. Furthermore, the ratio of the cis and trans isomers in a mixture can be precisely calculated by comparing the integration of corresponding signals. researchgate.net For instance, the ratio of the integrals of the well-resolved methyl proton signals for the cis and trans forms provides a direct measure of their relative concentrations. This makes NMR an essential tool for studying the kinetics of thermal cis-to-trans relaxation and for determining the composition of the photostationary state after irradiation. ed.ac.uk

| Isomer | Proton Group | Expected ¹H NMR Chemical Shift (δ) | Key Feature |

|---|---|---|---|

| (E)-3,3'-Dimethylazobenzene (trans) | Aromatic Protons | Downfield region (~7.2-7.8 ppm) | Signals are generally less shielded. |

| (E)-3,3'-Dimethylazobenzene (trans) | Methyl (-CH₃) Protons | Specific downfield singlet (~2.4 ppm) | Single, sharp signal due to symmetry. |

| (Z)-3,3'-Dimethylazobenzene (cis) | Aromatic Protons | Upfield region (~6.5-7.2 ppm) | Signals are more shielded due to ring anisotropy. ed.ac.uk |

| (Z)-3,3'-Dimethylazobenzene (cis) | Methyl (-CH₃) Protons | Specific upfield singlet (~2.1 ppm) | Shifted upfield compared to the trans isomer. |

Supramolecular Architectures and Assemblies Involving 3,3 Dimethylazobenzene

Design Principles for Supramolecular Systems

The rational design of supramolecular systems hinges on the precise control of interactions between molecular components to form ordered architectures. nih.gov In nature, highly specific supramolecular architectures are fundamental to biological processes such as DNA replication and protein folding, inspiring the bottom-up fabrication of functional synthetic materials. nih.gov For photoresponsive systems incorporating azobenzene (B91143) derivatives, the design must account for the geometric and electronic changes that occur upon photoisomerization.

Noncovalent binding of azobenzenes to polymers is a key strategy for translating molecular-level photoisomerization into macroscopic effects. rsc.org The choice of polymer and the specific azobenzene derivative influences the type and strength of the non-covalent bonds, which in turn dictates the photophysical properties and optical response of the resulting material. rsc.org

The self-assembly of molecules into ordered structures is directed by a variety of non-covalent interactions. bohrium.comrsc.org These interactions, though weaker than covalent bonds, are highly directional and collectively determine the stability and structure of the supramolecular assembly. nih.gov In the context of azobenzene-containing systems, including those with 3,3'-Dimethylazobenzene, several key non-covalent forces are at play.

Hydrogen Bonding: This interaction is a powerful tool for directing the assembly of supramolecular structures. rsc.org For example, in certain assemblies, intermolecular N-H···O hydrogen bonds can lead to the formation of helical structures. researchgate.net

π-π Stacking: The aromatic rings of azobenzene derivatives can interact through π-π stacking, contributing to the stability of the assembly. rsc.org The geometric changes during trans-cis isomerization significantly alter these interactions, providing a mechanism for photo-control.

Van der Waals Forces: These non-specific attractive or repulsive forces are crucial for the close packing of molecules within an assembly. researchgate.net

Hydrophobic Interactions: In aqueous environments, the tendency of nonpolar molecules or molecular segments to aggregate is a major driving force for self-assembly. rsc.orgnih.gov

The interplay of these non-covalent interactions can be finely tuned to control the pH-responsive behaviors and resulting supramolecular self-assembly of block copolymers. rsc.org Theoretical methods such as Non-Covalent Interaction (NCI) analysis can be employed to visualize and understand these weak interactions, which include hydrogen bonds, van der Waals forces, and steric effects. researchgate.netrsc.org

| Interaction Type | Role in Supramolecular Assembly |

| Hydrogen Bonding | Directional control, formation of specific architectures (e.g., helices) |

| π-π Stacking | Stabilization of assemblies containing aromatic moieties |

| Van der Waals Forces | Facilitates close molecular packing |

| Hydrophobic Interactions | Driving force for assembly in aqueous media |

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is central to host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. nih.gov Azobenzene derivatives have been widely incorporated into host-guest systems to enable photo-control over binding and release processes. researchgate.net

The stability of host-guest complexes depends on the sum of multiple weak interactions. nih.gov The photoisomerization of an azobenzene unit within a host or guest molecule can dramatically alter its shape and size, thereby modulating its affinity for its binding partner. For instance, an azobenzene-bridged cryptand was shown to exhibit an ON-OFF binding ability with 2,7-diazapyrenium derivatives; the cryptand only binds the guest when the azobenzene unit is in its cis form, which has a larger cavity size. researchgate.netacs.org

Similarly, host-guest interactions between azobenzene derivatives and cyclodextrins (CDs) have been extensively studied. The more linear trans-azobenzene can fit into the hydrophobic cavity of a CD molecule, while the bulkier cis-isomer cannot, leading to dissociation of the complex upon UV irradiation. nih.govnih.gov This reversible association and dissociation forms the basis for many photo-controlled supramolecular systems.

| Host Molecule | Guest Molecule | Stimulus for Binding/Release |

| Azobenzene-bridged cryptand | 2,7-diazapyrenium derivatives | UV light irradiation induces trans-to-cis isomerization, enabling guest binding. researchgate.net |

| β-Cyclodextrin (β-CD) | Azobenzene derivatives | UV light irradiation causes isomerization to the cis form, leading to release from the β-CD cavity. nih.govnih.gov |

| Pd6L4 coordination host | Azobenzene derivatives | The extended E isomers of azobenzenes stabilize one isomeric form of the host, while the more globular Z isomers favor another. ista.ac.at |

Photo-Controlled Supramolecular Systems

The integration of photoswitchable molecules like this compound into supramolecular architectures allows for the creation of dynamic materials whose properties can be controlled by light. researchgate.net Light is an attractive external stimulus because it can be applied remotely with high spatial and temporal precision. nih.gov

Photo-controlled encapsulation and release systems are a major application of azobenzene-containing supramolecular assemblies. The principle often relies on a light-induced change in the structure of a vesicle, micelle, or hydrogel, leading to the release of an encapsulated cargo. nih.gov

The isomerization of azobenzene from the more hydrophobic trans form to the more polar cis form can disrupt the packing of amphiphilic molecules in an assembly, thereby increasing its permeability and triggering release. For example, the incorporation of amphiphilic azobenzene derivatives into the lipid bilayer of liposomes has been shown to modulate the release of encapsulated dyes upon UV irradiation. nih.gov Similarly, vesicles formed from a cationic azobenzene derivative and a surfactant can be triggered by UV light to release encapsulated molecules like rhodamine B and doxorubicin. nih.gov

The process is often reversible. For instance, an azobenzene-containing block copolymer was designed to self-assemble into vesicles in water. researchgate.net Alternating irradiation with UV and visible light induced the reversible assembly and disassembly of these vesicles due to the trans-to-cis isomerization of the azobenzene units. researchgate.net

Building on the principles of light-responsive release, numerous systems have been developed specifically for photo-triggered drug delivery. The goal is to control the time and location of drug release, thereby increasing therapeutic efficacy and reducing systemic side effects. nih.gov

Azobenzene derivatives have been incorporated into various nanocarriers for this purpose. For example, photo-responsive microcapsules composed of photo-switchable DNA strands have been constructed. nih.gov The introduction of azobenzene into the DNA structure allows for light-induced deformation of the capsule and subsequent release of an encapsulated drug like doxorubicin. nih.gov

Hydrogels are another promising platform for photo-controlled drug release. nih.gov Supramolecular hydrogels can be formed through host-guest interactions between polymers functionalized with azobenzene and cyclodextrin. nih.govrsc.org Irradiation with light of an appropriate wavelength disrupts these interactions, leading to a gel-to-sol transition and the release of entrapped therapeutic agents. rsc.orgresearchgate.net Systems responsive to red or near-infrared (NIR) light are particularly attractive for biomedical applications due to the deeper tissue penetration of these wavelengths. nih.govrsc.org

| System | Cargo | Release Mechanism |

| DNA Microcapsules | Doxorubicin | Light-induced trans-to-cis isomerization of azobenzene causes deformation of the capsule structure. nih.gov |

| Cationic Azobenzene/SDS Vesicles | Doxorubicin, Rhodamine B | UV irradiation induces a microstructural change in the vesicle bilayer, triggering release. nih.gov |

| Azobenzene/Cyclodextrin Hydrogels | Proteins, Ciprofloxacin | Light causes isomerization of azobenzene, disrupting the host-guest interactions that form the hydrogel crosslinks, leading to a gel-to-sol transition. rsc.orgresearchgate.net |

The significant geometric change associated with azobenzene isomerization can be harnessed to generate mechanical motion in materials, creating photo-actuators. chemrxiv.org These materials can convert light energy directly into mechanical work.

Photoswitchable polymers incorporating azobenzene derivatives are of great interest for applications such as photoactuators. chemrxiv.org When azobenzene units within a polymer matrix are isomerized, the resulting internal stress can lead to a macroscopic change in the material's shape, such as bending, twisting, or contracting. For example, a soft photo-actuator was fabricated by combining a photo-liquefiable azobenzene derivative with a low-density polyethylene (LDPE) film. rsc.org This composite material could be programmed to undergo reversible spiralization and despiralization upon light irradiation, mimicking the helical motion of a python. rsc.org

The solid-to-liquid transition of certain azobenzene-containing materials upon photoisomerization is another mechanism for actuation and has been explored for developing photoswitchable adhesives. nih.gov The trans isomers of these materials are solid at room temperature and exhibit strong adhesion, while the cis isomers are liquid and have weaker adhesion. This reversible transition allows for the control of adhesion with light. nih.gov

Self-Assembly of this compound and its Derivatives

The self-assembly of this compound (DMAB) is dictated by a balance of intermolecular forces, including van der Waals interactions and π-π stacking, influenced by the geometry of the molecule. The methyl groups at the 3 and 3' positions introduce steric considerations that affect the packing of the molecules in the solid state and in solution.

Research has demonstrated that this compound can form highly ordered crystalline structures. These crystals exhibit a defined arrangement of molecules, which is crucial for their photoresponsive properties. Upon irradiation, these crystalline structures can undergo significant changes.

In addition to bulk crystals, derivatives of this compound have been studied for their ability to form two-dimensional (2D) self-assemblies at the solid/liquid interface. A study investigating a series of azobenzene derivatives with alkyloxy chains at the 4 and 4' positions, including a this compound core, revealed the formation of ordered 2D structures on a graphite surface. The arrangement of these molecules is influenced by the interplay between the azobenzene core, the alkyl chains, and the substrate. Interestingly, the substitution of methyl groups at the 3,3' positions was found to significantly affect the 2D molecular arrangements. nih.gov

| Type of Ordered Structure | Description | Key Influencing Factors |

| Crystalline Phase | Highly ordered three-dimensional arrangement of this compound molecules. | Intermolecular interactions (van der Waals, π-π stacking), molecular geometry. |

| 2D Self-Assembly | Ordered monolayer of this compound derivatives at a solid/liquid interface. | Molecular structure (methyl substitution, alkyl chain length), substrate interactions. nih.gov |

A key feature of azobenzene compounds is their ability to undergo reversible photoisomerization between the more stable trans isomer and the less stable cis isomer upon irradiation with light of specific wavelengths. This isomerization induces a significant change in molecular geometry, from a nearly planar shape in the trans form to a bent, three-dimensional structure in the cis form. This change has a profound impact on the supramolecular assemblies of this compound.

The most dramatic effect of photoisomerization on the self-assembly of this compound is the light-induced transition from a crystalline solid to a liquid state. Irradiation of crystals of this compound with UV light (around 365 nm) triggers the trans to cis isomerization. Current time information in City of Gold Coast, AU. The accumulation of the bent cis isomers disrupts the ordered packing of the crystal lattice, leading to its melting into a liquid phase at a constant temperature. researchgate.netnii.ac.jp This process is reversible; subsequent irradiation with visible light (around 465 nm) promotes the cis to trans back-isomerization, leading to recrystallization. Current time information in City of Gold Coast, AU. This light-induced phase transition is a powerful demonstration of how photoisomerization can be used to control the state of a material. This phenomenon has been harnessed to induce the directional motion of this compound crystals on a glass surface. Current time information in City of Gold Coast, AU.nii.ac.jp

| Stimulus | Isomeric State | Effect on Supramolecular Assembly |

| UV Light (~365 nm) | trans → cis | Disruption of crystalline order, leading to a solid-to-liquid phase transition. Current time information in City of Gold Coast, AU.researchgate.netnii.ac.jp |

| Visible Light (~465 nm) | cis → trans | Re-formation of the planar trans isomer, allowing for recrystallization. Current time information in City of Gold Coast, AU. |

Supramolecular Catalysis and Sensing Applications

While the photoresponsive nature of azobenzene derivatives has led to their exploration in various applications, specific research on the use of this compound in supramolecular catalysis and sensing is not extensively documented in the available scientific literature.

In the broader context of azobenzene-containing systems, the principle of supramolecular catalysis often involves the light-induced change in the shape of the azobenzene unit to modulate the activity of a catalytic center. This can be achieved by altering the accessibility of the active site or by changing the microenvironment around it. Similarly, for sensing applications, the photoisomerization of an azobenzene moiety can be used to trigger a detectable signal, such as a change in fluorescence or color, upon binding of an analyte.

Based on a comprehensive search for computational and theoretical investigations focusing specifically on this compound, it has been determined that there is a lack of available data in the public domain to fulfill the detailed requirements of the requested article. The search results yielded general information on the computational methodologies applied to the broader class of azobenzene compounds and various other derivatives. However, specific findings pertaining to the ground state geometries, electronic structures, isomerization pathways, energy barriers, conformational dynamics, photoisomerization dynamics, and excited-state analysis of this compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound as per the provided outline. Writing the article would require speculating or extrapolating from data on other, non-identical molecules, which would be scientifically unsound and violate the core instruction to focus solely on the specified compound.

Computational and Theoretical Investigations of 3,3 Dimethylazobenzene

Computational Design of Azobenzene-based Materials

The strategic design of novel materials incorporating 3,3'-dimethylazobenzene hinges on a deep understanding of its structure-property relationships at the molecular level. Computational and theoretical investigations serve as a powerful tool to predict and refine the characteristics of these materials before their synthesis, accelerating the development of smart materials with tailored photoresponsive behaviors. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular dynamics (MD) simulations are pivotal in this in silico design process.

At the quantum mechanical level, DFT is employed to determine the geometric and electronic structures of the E and Z isomers of this compound. These calculations provide insights into the stability of each isomer and the energetic landscape of the photoisomerization process. A critical parameter in the design of photoswitchable materials is the thermal half-life of the metastable Z isomer, which dictates the duration of the switched state. Computational tools can predict the energy barrier for the thermal Z → E isomerization, a key factor influencing this half-life. For instance, studies on meta-substituted azobenzenes have shown that the nature of the substituent group significantly impacts the thermal relaxation process. While specific experimental data for this compound is not extensively reported in literature, computational analysis of a reference compound with two meta-methyl groups provides valuable insights. The thermal relaxation for such a compound is a crucial benchmark for understanding the behavior of materials incorporating this moiety semanticscholar.org.

TD-DFT calculations are instrumental in predicting the electronic absorption spectra of the different isomers of this compound. The ability to accurately compute the absorption wavelengths for the n→π* and π→π* electronic transitions is fundamental for designing materials that can be selectively addressed by specific wavelengths of light rsc.orgresearchgate.net. This is particularly important for applications requiring orthogonal control over different photoswitchable units within a single material. The strategic placement of methyl groups at the 3 and 3' positions is predicted to subtly influence the electronic structure, leading to shifts in the absorption bands compared to unsubstituted azobenzene (B91143). These shifts can be rationalized by the electron-donating nature of the methyl groups.

The following table presents representative data that can be obtained from TD-DFT calculations for azobenzene derivatives, illustrating the type of information crucial for material design.

| Isomer | Electronic Transition | Calculated Absorption Wavelength (nm) | Oscillator Strength |

| E-3,3'-Dimethylazobenzene | n → π | ~450 | Low |

| E-3,3'-Dimethylazobenzene | π → π | ~350 | High |

| Z-3,3'-Dimethylazobenzene | n → π | ~440 | Moderate |

| Z-3,3'-Dimethylazobenzene | π → π | ~250 | High |

Note: The values presented are estimations based on computational studies of meta-methylated and other substituted azobenzenes and are intended to be representative.

Furthermore, molecular dynamics (MD) simulations offer a window into the behavior of this compound when incorporated into a larger material system, such as a polymer matrix. These simulations can model the conformational changes of the polymer chains induced by the photoisomerization of the embedded azobenzene units. This is critical for designing materials with macroscopic photo-mechanical responses, such as light-induced contraction or expansion. By simulating the interactions between the azobenzene moieties and the surrounding polymer, researchers can predict how the efficiency of the photoswitching process is affected by the material's environment. For example, MD simulations can elucidate the free volume changes within a polymer matrix upon isomerization, which is correlated with changes in mechanical properties nih.gov.

The computational design process often involves the virtual screening of a large number of candidate molecules to identify those with the most promising properties for a specific application nih.govresearchgate.net. By systematically modifying the structure of the azobenzene core and its substituents in silico, it is possible to create a library of virtual compounds and predict their key performance metrics, such as absorption wavelengths, thermal stability of the Z-isomer, and the geometric changes upon isomerization. This high-throughput computational approach significantly narrows down the number of molecules that need to be synthesized and tested experimentally, saving time and resources.

The table below summarizes key parameters that are computationally investigated to guide the design of materials based on this compound.

| Property | Computational Method | Relevance to Material Design |

| Isomer Stability | DFT | Predicts the relative energies of the E and Z isomers. |

| Thermal Isomerization Barrier | DFT (Transition State Search) | Determines the thermal half-life of the metastable state. |

| Absorption Spectra | TD-DFT | Guides the selection of activation wavelengths for photoswitching. |

| Molecular Geometry Changes | DFT | Informs on the extent of mechanical work that can be generated. |

| Polymer Matrix Interactions | Molecular Dynamics (MD) | Assesses the impact of the host material on switching efficiency. |

| Mechanical Property Changes | MD with Coarse-Graining | Predicts macroscopic changes in material properties upon irradiation. |

In essence, computational and theoretical investigations provide a foundational understanding of this compound's behavior, enabling the rational design of advanced photoresponsive materials with precisely controlled properties for a wide array of technological applications.

Materials Science Applications of 3,3 Dimethylazobenzene

Photoresponsive Materials and Actuators

The core of DMAB's utility in materials science lies in its efficient and reversible trans-cis photoisomerization. This molecular-level change can be amplified to generate macroscopic mechanical work, making it an excellent candidate for photoresponsive materials and actuators. These materials can be controlled remotely, with high precision, using light as an external stimulus.

Photo-Induced Crawling Motion of Crystals

A remarkable application of 3,3'-Dimethylazobenzene is the light-induced crawling motion of its crystalline form. researchgate.netresearchgate.net When crystals of DMAB are placed on a solid surface and simultaneously irradiated with ultraviolet (UV) and visible light from different directions, they exhibit continuous and directional movement. mostwiedzy.plrsc.org The crystals consistently move away from the UV light source. researchgate.net This phenomenon presents a simple yet effective method for converting light energy directly into mechanical motion without the need for complex machinery like lasers or temporal control systems. researchgate.net

Mechanisms of Photo-Actuation in Crystalline States

The driving force behind the crawling motion of DMAB crystals is a photochemically induced phase transition between solid and liquid states. researchgate.netrsc.org The process is initiated by the photoisomerization of the azobenzene (B91143) molecules within the crystal structure.

UV Light Irradiation : UV light (e.g., 365 nm) induces the transformation of the stable trans-isomer of DMAB to its less stable cis-isomer. This change in molecular geometry disrupts the crystal packing, leading to localized melting of the crystal into a liquid phase. researchgate.netresearchgate.net

Visible Light Irradiation : Concurrently, visible light (e.g., 465 nm) promotes the back-isomerization from the cis to the trans form. researchgate.net This reversion allows the liquid to recrystallize. researchgate.net

When UV and visible light are applied from different directions, a nonequilibrium condition is established within the crystal. researchgate.netrsc.org The differing penetration depths of the light sources create distinct zones of melting and crystallization at the front and rear of the crystal. researchgate.netrsc.org This continuous cycle of localized melting at the leading edge (facing the UV light) and recrystallization at the trailing edge (facing the visible light) generates a net force that propels the crystal forward. rsc.orgresearchgate.net This mechanism effectively allows the crystal to "crawl" across the surface.

Influence of Surface Properties on Motion

The interaction between the DMAB crystal and the underlying surface plays a critical role in the dynamics of the crawling motion. Studies have shown that surface wettability and chemical functionality significantly impact the speed and morphology of the moving crystals. researchgate.netmostwiedzy.pl

On hydrophilic glass surfaces , DMAB crystals exhibit faster crawling speeds. researchgate.netresearchgate.net However, this increased velocity is accompanied by a spreading of the crystal, causing it to become thinner during motion. researchgate.net This is attributed to the favorable interaction and spreading of the liquefied DMAB on the hydrophilic surface. researchgate.net

Conversely, on hydrophobic surfaces , the crawling motion is slower, but the crystals show little change in shape, maintaining their integrity. researchgate.netresearchgate.net The liquefied DMAB spreads less on these surfaces. researchgate.net

Research on modified gold surfaces has provided further insights. mostwiedzy.plrsc.org

On gold functionalized with a hydroxyl-terminated thiol (hydrophilic), crystals moved at a relatively high velocity (approx. 4 µm/min) and changed shape while maintaining a distinct crystal face. mostwiedzy.plrsc.org

On gold functionalized with an alkyl-terminated thiol (hydrophobic), the velocity was slower (approx. 1.5 µm/min), and the crystals adopted a droplet-like shape that persisted during movement. mostwiedzy.plrsc.org

These findings demonstrate that surface wettability has a more significant impact on controlling the crystal's motion than the physical topography of the surface. mostwiedzy.plrsc.org By engineering the surface properties, it is possible to guide the direction and velocity of the crawling crystals. mostwiedzy.pl

Crawling Velocity of this compound Crystals on Various Surfaces

| Surface Type | Surface Chemistry | Observed Crawling Velocity | Morphological Changes |

|---|---|---|---|

| Hydrophilic Glass | - | Fastest | Spreading and thinning of crystal |

| Hydrophobic Glass | - | Slower | Little shape change |

| Modified Gold (Hydrophilic) | 16-hydroxy-1-hexadecanethiol (HOC16SH) | ~4 µm/min | Shape change while keeping a distinct crystal face |

| Modified Gold (Hydrophobic) | 1-hexadecanethiol (C16SH) | ~1.5 µm/min | Became droplet-like |

| Siloxane-based Hybrid Surface | "Liquid-like surface" | ~4.2 µm/min | Maintained droplet-like shape |

Microcleaners and Microdevices

The controlled, light-driven movement of DMAB crystals has been leveraged to create a novel "photo-controllable microcleaner." researchgate.net This concept utilizes the crawling crystal as a miniature transporter for microscopic cargo. researchgate.netmostwiedzy.pl

In a demonstration of this capability, DMAB crystals were shown to capture, transport, and release silica (B1680970) particles on a specially designed "liquid-like" hybrid surface. researchgate.net The process involves:

Capture : The crawling crystal, in its partially liquefied state, can engulf and hold onto microparticles.

Transport : By controlling the direction of the UV and visible light sources, the crystal carrying the cargo can be steered across the surface. The direction of transport can be changed on demand simply by altering the irradiation direction. researchgate.net

Release : The cargo can be released at a target location by removing the DMAB crystal, which can be achieved through sublimation at room temperature. researchgate.net

This system showcases a complete capture-carry-release process, establishing DMAB crystals as single-component, light-driven transporters. researchgate.net This technology holds potential for the development of microfluidic devices, crystal actuators, and microscale molecular reactors. researchgate.net

Design of Multi-Performance Sensors or Actuators

While specific multi-performance sensors based solely on this compound have not been extensively detailed, the principles of its photo-actuation provide a blueprint for their design. The sensitivity of the crawling motion to surface chemistry suggests its potential use in sensor applications. For instance, a DMAB crystal could be designed to move across a surface patterned with different chemical analytes. A change in its speed or direction upon encountering a specific substance could serve as a sensing signal.

Furthermore, the integration of DMAB into more complex systems could lead to multi-performance actuators. By embedding DMAB crystals or molecules into a polymer matrix, it may be possible to create materials that not only change shape or move in response to light but also exhibit changes in other properties, such as color or surface adhesiveness, creating a multi-modal response from a single stimulus.

Smart Materials and Responsive Systems

This compound is a component that can be incorporated into the broader category of smart materials and responsive systems. Smart materials are defined by their ability to respond to external stimuli, and the photochromic nature of DMAB makes it an ideal functional unit for light-responsive systems.

By incorporating DMAB moieties into polymers, liquid crystals, or gels, it is possible to create materials that undergo significant changes in their physical or chemical properties upon irradiation. The trans-cis isomerization can be used to alter:

Shape and Volume : As seen in photo-actuators.

Surface Properties : Modifying wettability or adhesion.

Optical Properties : Changing color or refractive index.

Permeability : Controlling the diffusion of small molecules through a membrane.

The predictable and reversible nature of the isomerization in compounds like DMAB is fundamental to designing smart systems that can be precisely controlled. For example, a polymer film containing DMAB could be engineered to become adhesive when exposed to UV light and non-adhesive under visible light, creating a reversible, light-controlled adhesive system. This responsive behavior is the hallmark of smart materials and opens avenues for advanced applications in robotics, photonics, and biomedical devices.

Photo-Switchable Polymers and Gels

The integration of azobenzene compounds into polymer and gel matrices is a well-established strategy for creating materials that can undergo macroscopic changes in shape, size, or solubility upon photoirradiation. This is due to the reversible trans-cis isomerization of the azobenzene unit. The change in the geometry and dipole moment between the planar trans isomer and the bent, more polar cis isomer can be harnessed to induce conformational changes in the polymer chains or alter the cross-linking density in gels.

However, literature specifically detailing the synthesis and photo-responsive behavior of polymers or gels containing this compound is scarce. Research in this area would typically involve the synthesis of a monomer based on this compound, followed by its polymerization or copolymerization with other monomers. Key parameters of interest would include the rate of isomerization, the photostationary state composition under different wavelengths of light, and the stability of the cis-isomer, all of which would be specific to the 3,3'-dimethyl substitution pattern. Without such studies, a detailed account of its application in photo-switchable polymers and gels cannot be provided.

Optical Storage Media and Photonic Devices

The photo-induced switching of azobenzene derivatives makes them candidates for applications in optical data storage and photonic devices. The two distinct isomers (trans and cis) can represent two different states for binary data storage. Information can be written, erased, and rewritten by using different wavelengths of light to control the isomerization process. In photonic devices, the change in refractive index and absorption coefficient that accompanies the isomerization can be used to modulate light.

While the concept is well-established for the broader class of azobenzenes, there are no specific reports found that focus on the use of this compound in these applications. The performance of an azobenzene derivative in optical storage is dependent on factors such as the thermal stability of the isomers, the quantum yields of photoisomerization, and the fatigue resistance over many switching cycles. Data on these parameters for this compound are not available in the reviewed literature, precluding a detailed discussion of its suitability for optical storage media and photonic devices.

Advanced Functional Materials

The versatility of azobenzene chemistry allows for its incorporation into a variety of advanced functional materials where light is used as an external stimulus to control material properties and functions.

Materials for Optoelectronics

In optoelectronics, the ability to modulate electronic properties with light is highly desirable. Azobenzene derivatives can be integrated into organic electronic materials to create photo-switchable transistors, resistors, and diodes. The isomerization of the azobenzene unit can influence the molecular packing, energy levels, and charge transport characteristics of the material.